6-(2-Oxoimidazolidin-1-yl)nicotinic acid
Description
6-(2-Oxoimidazolidin-1-yl)nicotinic acid is a nicotinic acid (pyridine-3-carboxylic acid) derivative featuring a 2-oxoimidazolidine substituent at the 6-position of the pyridine ring. The 2-oxoimidazolidine group is a five-membered heterocyclic ring containing two nitrogen atoms and a ketone moiety, conferring unique electronic and steric properties.
Properties
CAS No. |
2092230-41-4 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
6-(2-oxoimidazolidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c13-8(14)6-1-2-7(11-5-6)12-4-3-10-9(12)15/h1-2,5H,3-4H2,(H,10,15)(H,13,14) |
InChI Key |
VWKINFXWUGQIKE-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)N1)C2=NC=C(C=C2)C(=O)O |
Canonical SMILES |
C1CN(C(=O)N1)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of 6-(2-Oxoimidazolidin-1-yl)nicotinic acid with three analogs from the evidence:
*Hypothetical molecular formula based on structural inference. †Estimated formula: Nicotinic acid (C6H5NO2) + 2-oxoimidazolidine (C3H4N2O) – H2O (due to bond formation).
Key Observations :
- This may improve solubility in polar solvents .
- Azlocillin, a penicillin derivative, incorporates a similar 2-oxoimidazolidine moiety linked via a carbonyl group. This substituent is critical for its antimicrobial activity, suggesting that the oxoimidazolidine group in nicotinic acid derivatives could also play a role in biological targeting .
Commercial and Research Relevance
- 6-(1H-Imidazol-1-yl)nicotinic acid has broad supplier availability (13 suppliers), suggesting utility in drug discovery or coordination chemistry .
- Azlocillin ’s clinical use highlights the pharmacological relevance of the 2-oxoimidazolidine group, though its application in nicotinic acid derivatives remains underexplored .
- The pyrrolidine-pyridine hybrid () with 10 suppliers underscores the demand for diverse heterocyclic modifications in nicotinic acid scaffolds .
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